molecular formula C21H18N2O3 B5732802 2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline

2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline

Cat. No. B5732802
M. Wt: 346.4 g/mol
InChI Key: SYIZLANPZZEVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPQ, and it has been found to have interesting properties that make it useful in various research fields. In

Mechanism of Action

BPQ exerts its effects through the inhibition of specific proteins that are essential for the growth and survival of cancer cells. Specifically, BPQ has been found to inhibit the activity of protein kinase CK2, which is a key regulator of cell growth and survival. By inhibiting CK2, BPQ can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
BPQ has been found to have various biochemical and physiological effects. In addition to its effects on cancer cells, BPQ has also been found to have anti-inflammatory and antioxidant properties. These properties make BPQ potentially useful in the treatment of various diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPQ in lab experiments is its specificity. BPQ targets specific proteins and pathways, which allows for more precise and targeted research. Additionally, BPQ is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one limitation of BPQ is its potential toxicity. While BPQ has been found to be relatively safe in animal studies, more research is needed to determine its safety in humans.

Future Directions

There are several potential future directions for research on BPQ. One area of interest is in the development of BPQ derivatives that may have improved efficacy and safety profiles. Additionally, further research is needed to determine the optimal dosing and administration of BPQ for various diseases. Finally, more research is needed to explore the potential applications of BPQ in other areas of research such as infectious diseases and autoimmune disorders.
In conclusion, BPQ is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its specificity, ease of synthesis and purification, and potential applications in cancer and neurodegenerative diseases make it a promising compound for future research. However, more research is needed to determine its safety and efficacy in humans and to explore its potential applications in other areas of research.

Synthesis Methods

The synthesis of BPQ involves the reaction between 2-(1,3-benzodioxol-5-yl)-4-chloroquinoline and pyrrolidine-1-carbonyl chloride. This reaction results in the formation of BPQ, which can be purified through various methods such as column chromatography.

Scientific Research Applications

BPQ has been found to have various applications in scientific research. One of the most significant applications of BPQ is in the field of cancer research. BPQ has been shown to inhibit the growth of cancer cells by targeting specific proteins that are essential for tumor growth. Additionally, BPQ has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(23-9-3-4-10-23)16-12-18(22-17-6-2-1-5-15(16)17)14-7-8-19-20(11-14)26-13-25-19/h1-2,5-8,11-12H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIZLANPZZEVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.